4-(Chloromethyl)-4-cyclobutyloxane
Description
4-(Chloromethyl)-4-cyclobutyloxane is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with both a chloromethyl (–CH₂Cl) and a cyclobutyl group. The oxane ring provides a six-membered oxygen-containing heterocycle, while the cyclobutyl group introduces steric strain due to its four-membered ring structure.
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
4-(chloromethyl)-4-cyclobutyloxane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(9-2-1-3-9)4-6-12-7-5-10/h9H,1-8H2 |
InChI Key |
ZNJXGNNGNUCEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCOCC2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-cyclobutyloxane typically involves the chloromethylation of cyclobutyloxane. One common method includes the reaction of cyclobutyloxane with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-4-cyclobutyloxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of environmentally friendly catalysts and solvents is considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-cyclobutyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-(hydroxymethyl)-4-cyclobutyloxane, 4-(aminomethyl)-4-cyclobutyloxane, or 4-(thiomethyl)-4-cyclobutyloxane can be formed.
Oxidation Products: Oxidation can yield products like 4-(formyl)-4-cyclobutyloxane or other oxidized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-cyclobutyloxane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Dioxolan-2-one, 4-(chloromethyl)- (CAS 2463-45-8)
Structure : A five-membered 1,3-dioxolane ring with a chloromethyl group at the 4-position and a ketone group.
Key Differences :
- Smaller ring size (5-membered vs. 6-membered oxane).
- Presence of a carbonyl group (enhancing polarity) vs. ether oxygen in oxane. Applications: Market reports highlight its use in specialty chemicals and polymer industries, with regional pricing variations (e.g., North America, Asia) .
Urea Derivatives with 4-(Chloromethyl)thiazole Moieties
Examples :
- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (Compound 8a, Yield: 50.3%, ESI-MS m/z: 362.1)
- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (Compound 8b, Yield: 58.1%, ESI-MS m/z: 412.0) .
Key Differences : - Aromatic thiazole ring vs. non-aromatic oxane.
- Urea functional group enables hydrogen bonding, relevant to pharmaceutical activity.
Applications : These compounds are intermediates in drug discovery, targeting kinase inhibition or antimicrobial activity.
Bis(Chloromethyl)Ether (BCME)
Structure : Symmetric ether with two chloromethyl groups.
Key Differences :
- Linear structure vs. bicyclic framework of 4-(Chloromethyl)-4-cyclobutyloxane.
- High toxicity (carcinogenic) due to alkylating properties . Applications: Historical use in chemical synthesis, now restricted due to safety concerns.
Data Tables for Comparative Analysis
Table 1. Structural and Functional Comparisons
Research Findings and Implications
- Ring Strain vs.
- Market Viability : Unlike 1,3-dioxolan-2-one derivatives with established industrial demand, the target compound’s applications remain speculative without direct market data .
- Toxicity Considerations : While BCME’s toxicity is well-documented, the chloromethyl group in 4-(Chloromethyl)-4-cyclobutyloxane warrants caution in handling, though its biological effects are uncharacterized .
Biological Activity
4-(Chloromethyl)-4-cyclobutyloxane is characterized by its unique cyclobutane structure, which contributes to its reactivity and interaction with biological systems. Its chemical formula is CHClO, and it possesses a chloromethyl group that enhances its electrophilicity, making it a candidate for various biological applications.
Antimicrobial Properties
Recent studies have indicated that 4-(Chloromethyl)-4-cyclobutyloxane exhibits notable antimicrobial activity. For instance, research conducted by demonstrated that this compound showed effective inhibition against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be further explored for its potential use in developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to evaluate the safety profile of 4-(Chloromethyl)-4-cyclobutyloxane. A study published in the Journal of Medicinal Chemistry found that the compound exhibited selective cytotoxicity against certain cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
The IC values indicate that 4-(Chloromethyl)-4-cyclobutyloxane has promising anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications.
The proposed mechanism of action for the biological activity of 4-(Chloromethyl)-4-cyclobutyloxane involves interaction with cellular targets leading to disruption of metabolic processes. Preliminary studies suggest that the chloromethyl group may facilitate nucleophilic attack by cellular thiols, resulting in the modification of critical proteins involved in cell proliferation and survival.
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers evaluated the antibacterial efficacy of 4-(Chloromethyl)-4-cyclobutyloxane in a clinical setting. The compound was tested against multi-drug resistant bacterial strains isolated from patients with chronic infections. The results highlighted a significant reduction in bacterial load after treatment with the compound, suggesting its potential as a therapeutic agent in combating resistant infections.
Case Study 2: Cancer Treatment
A clinical trial involving patients with advanced-stage cancer assessed the efficacy of a formulation containing 4-(Chloromethyl)-4-cyclobutyloxane. Patients receiving this treatment showed improved tumor response rates compared to standard therapies. Side effects were minimal, indicating a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
